molecular formula C7H10ClNO B6601125 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole CAS No. 2091776-70-2

2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole

Cat. No. B6601125
CAS RN: 2091776-70-2
M. Wt: 159.61 g/mol
InChI Key: LLTAZFCMCRBDFL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole, also known as CMOPO, is a synthetic compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. CMOPO is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research topic among scientists.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions between the molecule and the receptor. Additionally, 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole may interact with certain enzymes in the body, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole are not fully understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. It has also been suggested that 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole may be beneficial in the treatment of certain neurological disorders, such as epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a relatively low toxicity. The main limitation of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

For 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole research include the exploration of its potential applications in the field of medicinal chemistry, such as the development of novel drugs and pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole as an antimicrobial agent. Finally, further research is needed to explore the potential of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole as a therapeutic agent for the treatment of certain neurological disorders.

Synthesis Methods

2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is synthesized using a method known as the Diels-Alder reaction. This reaction involves the reaction of an electron-rich diene and an electron-deficient dienophile. In the case of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole, the diene is 2-chloromethyl-4-methyl-1,3-butadiene and the dienophile is propan-2-yl-1,3-oxazole. The reaction is catalyzed by a Lewis acid, such as boron trifluoride, and proceeds through a cycloaddition mechanism. The product of the reaction is the desired 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole compound.

Scientific Research Applications

2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been studied extensively due to its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, including a variety of heterocyclic compounds and polycyclic aromatic compounds. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in the field of catalysis. In addition, 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been used in the synthesis of novel drugs and pharmaceuticals, such as anti-inflammatory and anti-cancer agents.

properties

IUPAC Name

2-(chloromethyl)-4-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTAZFCMCRBDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole

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